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Compound of Interest

Compound Name: Azido-PEG11-Alcohol

Cat. No.: B1192232 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry and the Role of
Azido-PEG11-Alcohol
Click chemistry refers to a class of biocompatible, highly efficient, and specific chemical

reactions. Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the

strain-promoted azide-alkyne cycloaddition (SPAAC) have become indispensable tools in drug

discovery, bioconjugation, and materials science. These reactions enable the precise and

stable ligation of molecular entities.

Azido-PEG11-Alcohol is a versatile heterobifunctional reagent that plays a crucial role in

modern click chemistry applications. It features a terminal azide group for participation in click

reactions and a terminal hydroxyl group that can be further functionalized. The molecule

incorporates an 11-unit polyethylene glycol (PEG) spacer, which imparts several advantageous

properties. The hydrophilic PEG chain enhances the aqueous solubility of the molecule and

any conjugate it is a part of, which is particularly beneficial for biological applications.

Furthermore, the PEG linker provides spatial separation between conjugated molecules,

minimizing steric hindrance and preserving their biological activity.

This guide provides a comprehensive overview of the properties of Azido-PEG11-Alcohol,
detailed experimental protocols for its use in click chemistry, and its applications in the
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synthesis of advanced biomolecules such as Proteolysis Targeting Chimeras (PROTACs) and

the functionalization of nanoparticles.

Physicochemical Properties of Azido-PEG11-
Alcohol
A clear understanding of the physicochemical properties of Azido-PEG11-Alcohol is essential

for its effective use in experimental design. The hydrophilic nature of the PEG spacer

significantly influences its solubility.[1][2]

Property Value Source

Chemical Formula C22H45N3O11 [1]

Molecular Weight 527.61 g/mol [1]

Appearance
Colorless or Light Yellowish

Liquid
[3]

Purity >97%

Solubility
Soluble in water and most

organic solvents

Storage Conditions

Short term (days to weeks) at

0 - 4°C; Long term (months to

years) at -20°C

Core Click Chemistry Reactions with Azido-PEG11-
Alcohol
Azido-PEG11-Alcohol is a versatile reagent that can participate in the two major classes of

azide-alkyne click chemistry reactions: the copper-catalyzed azide-alkyne cycloaddition

(CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). The choice between

these two methods depends on the specific requirements of the experiment, particularly the

tolerance for a copper catalyst.
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
The CuAAC reaction is a highly efficient and versatile method for forming a stable 1,4-

disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. This reaction is

characterized by its high yields and fast kinetics. However, the requirement of a copper(I)

catalyst can be a limitation in biological systems due to potential cytotoxicity.

General Reaction Scheme:

Reactants

Catalyst System

Azido-PEG11-Alcohol

Triazole-linked ConjugateAlkyne-functionalized Molecule
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(e.g., CuSO₄ + Reductant)

Catalyzes

Ligand
(e.g., THPTA)

Stabilizes

Click to download full resolution via product page

A simplified representation of the CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as

dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with

an azide. This method is ideal for applications in living systems and with sensitive biomolecules

where the use of a copper catalyst is undesirable. The reaction rates of SPAAC are generally

slower than CuAAC and are dependent on the structure of the cyclooctyne.
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General Reaction Scheme:

Reactants

Azido-PEG11-Alcohol
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A simplified representation of the SPAAC reaction.

Experimental Protocols
The following are generalized protocols for the use of Azido-PEG11-Alcohol in CuAAC and

SPAAC reactions. It is important to note that optimization of reaction conditions may be

necessary for specific substrates.

Protocol 1: CuAAC Ligation of an Alkyne-Modified
Protein with Azido-PEG11-Alcohol
This protocol describes the copper-catalyzed ligation of an alkyne-modified protein with Azido-
PEG11-Alcohol.

Materials:

Alkyne-modified protein

Azido-PEG11-Alcohol

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
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Sodium ascorbate

Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Purification system (e.g., size-exclusion chromatography)

Procedure:

Reactant Preparation:

Prepare a stock solution of the alkyne-modified protein in the reaction buffer.

Prepare a stock solution of Azido-PEG11-Alcohol in a compatible solvent (e.g., DMSO or

water).

Prepare fresh stock solutions of CuSO₄, THPTA, and sodium ascorbate in water.

Reaction Setup:

In a reaction tube, combine the alkyne-modified protein and a molar excess (typically 5-20

fold) of Azido-PEG11-Alcohol.

Add the THPTA ligand to the reaction mixture. A 5-fold molar excess of ligand to copper is

recommended to stabilize the Cu(I) catalyst.

Add the CuSO₄ solution to the reaction mixture.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

Reaction Incubation:

Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

Purification:

Purify the resulting conjugate using size-exclusion chromatography to remove unreacted

reagents and the catalyst.

Characterization:
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Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm

successful ligation and determine the conjugation efficiency.

Protocol 2: SPAAC Ligation of a DBCO-Functionalized
Molecule with Azido-PEG11-Alcohol
This protocol outlines the copper-free strain-promoted ligation of a DBCO-functionalized

molecule with Azido-PEG11-Alcohol.

Materials:

DBCO-functionalized molecule

Azido-PEG11-Alcohol

Reaction Buffer (e.g., PBS, pH 7.4)

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

Reactant Preparation:

Dissolve the DBCO-functionalized molecule in a suitable solvent (e.g., DMSO).

Dissolve Azido-PEG11-Alcohol in the reaction buffer.

Reaction Setup:

Combine the DBCO-functionalized molecule and Azido-PEG11-Alcohol in the reaction

buffer. A slight molar excess of one reactant may be used to drive the reaction to

completion.

Reaction Incubation:

Incubate the reaction mixture at room temperature or 37°C for 4-24 hours. The reaction

progress can be monitored by LC-MS.
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Purification:

Purify the conjugate using an appropriate chromatographic method to remove unreacted

starting materials.

Characterization:

Confirm the structure and purity of the final product using techniques such as NMR, mass

spectrometry, and HPLC.

Applications of Azido-PEG11-Alcohol in Drug
Development
The unique properties of Azido-PEG11-Alcohol make it a valuable tool in various aspects of

drug development, particularly in the synthesis of PROTACs and the surface modification of

nanoparticles for drug delivery.

Synthesis of PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the ubiquitination and subsequent degradation of the target protein by the

proteasome. The linker connecting the target protein binder and the E3 ligase ligand is a critical

component of a PROTAC, influencing its efficacy and physicochemical properties. Azido-
PEG11-Alcohol is an ideal building block for PROTAC linkers due to its defined length,

hydrophilicity, and the versatility of the azide group for click chemistry ligation.

Workflow for PROTAC Synthesis using Azido-PEG11-Alcohol:
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Step 1: Functionalization

Step 2: Click Reaction Step 3: Purification & Characterization

Protein of Interest (POI) Ligand
with Alkyne

CuAAC or SPAAC

E3 Ligase Ligand
with Azide-PEG11-Alcohol

Final PROTAC Molecule Purification
(e.g., HPLC)

Characterization
(e.g., MS, NMR)
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A generalized workflow for the synthesis of a PROTAC.

PROTAC-Mediated Protein Degradation Signaling Pathway:
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PROTAC Recycled

Ternary Complex
(POI-PROTAC-E3)
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The catalytic cycle of PROTAC-mediated protein degradation.

Surface Modification of Nanoparticles
The surface functionalization of nanoparticles is crucial for their application in drug delivery and

diagnostics. Modifying the surface with PEG chains, a process known as PEGylation, can

improve the nanoparticle's stability in biological fluids, reduce non-specific protein adsorption,

and prolong circulation time. Azido-PEG11-Alcohol can be used to introduce azide

functionalities onto the surface of nanoparticles, which can then be used for the attachment of

targeting ligands, drugs, or imaging agents via click chemistry.
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Experimental Workflow for Nanoparticle Surface Functionalization:

Nanoparticle Core
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A step-by-step workflow for nanoparticle surface modification.

Quantitative Data and Characterization
While specific quantitative data for Azido-PEG11-Alcohol is not extensively published in

comparative studies, the following tables provide representative data for similar long-chain

PEGylated azides in click chemistry reactions. This data can serve as a valuable reference for

experimental design.

Table 1: Comparison of CuAAC and SPAAC Reaction Parameters

Parameter CuAAC SPAAC

Catalyst Copper(I) None

Reaction Rate Fast (minutes to hours) Slower (hours to days)

Biocompatibility Limited by copper toxicity High

Typical Yields High to quantitative High, often near-quantitative

Alkyne Partner Terminal Alkyne
Strained Cyclooctyne (e.g.,

DBCO, BCN)

Table 2: Representative SPAAC Kinetic Data

The rate of SPAAC reactions is highly dependent on the cyclooctyne used. The presence of a

PEG linker can also influence the reaction kinetics.

Cyclooctyne
Second-Order Rate Constant (k₂) with
Benzyl Azide (M⁻¹s⁻¹)

BCN ~0.1

DBCO ~0.3 - 1.0

Note: These are approximate values and can vary based on solvent, temperature, and the

specific azide structure.

Characterization of Click Chemistry Products
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The successful synthesis of conjugates using Azido-PEG11-Alcohol should be confirmed

through various analytical techniques.

Technique Information Obtained

Mass Spectrometry (MS)
Confirms the molecular weight of the final

product, verifying successful conjugation.

Nuclear Magnetic Resonance (NMR)

Spectroscopy

Provides detailed structural information,

confirming the formation of the triazole ring and

the integrity of the conjugated molecules.

High-Performance Liquid Chromatography

(HPLC)

Assesses the purity of the final product and can

be used to monitor reaction progress.

Sodium Dodecyl Sulfate-Polyacrylamide Gel

Electrophoresis (SDS-PAGE)

For protein conjugates, this technique can show

a shift in molecular weight, indicating successful

ligation.

Conclusion
Azido-PEG11-Alcohol is a highly valuable and versatile reagent for researchers, scientists,

and drug development professionals. Its unique combination of a reactive azide group, a

flexible and hydrophilic PEG spacer, and a functionalizable hydroxyl group makes it an ideal

tool for a wide range of click chemistry applications. From the synthesis of targeted protein

degraders to the development of advanced nanoparticle-based drug delivery systems, Azido-
PEG11-Alcohol offers a reliable and efficient means of constructing complex, functional

biomolecules. The detailed protocols and comparative data provided in this guide serve as a

foundational resource for the effective implementation of this powerful chemical tool in cutting-

edge research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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